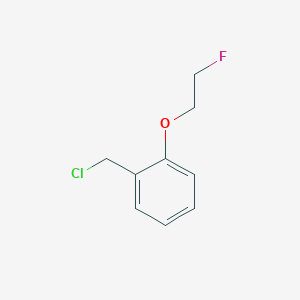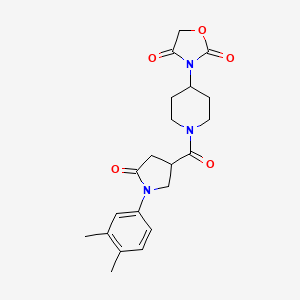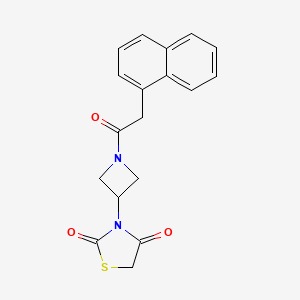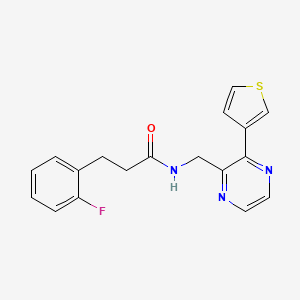
1-(Chloromethyl)-2-(2-fluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-(2-fluoroethoxy)benzene, also known as CFEB, is a chemical compound with the molecular formula C9H9ClF O. It is a colorless liquid that is used in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(Chloromethyl)-2-(2-fluoroethoxy)benzene has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce the accumulation of amyloid-beta peptides in the brain, which are associated with Alzheimer's disease. 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Chloromethyl)-2-(2-fluoroethoxy)benzene has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it suitable for use in various chemical reactions. 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene is also relatively stable and can be stored for long periods without significant degradation. However, one limitation is that 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene is toxic and can cause harm if not handled properly. Therefore, appropriate safety measures must be taken when working with this compound.
Orientations Futures
There are several future directions for the use of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene in scientific research. One potential direction is the development of new compounds based on 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene for the treatment of cancer and Alzheimer's disease. Another direction is the study of the mechanism of action of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene and its potential effects on other physiological processes. Additionally, the use of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene in combination with other compounds may lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene involves the reaction of 1-chloromethyl-2-fluoroethane with phenol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene as a colorless liquid. The purity of the compound can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-(2-fluoroethoxy)benzene is used in various scientific research applications, including the synthesis of new compounds for medicinal purposes. It has been found to have potential therapeutic effects in the treatment of several diseases, including cancer and Alzheimer's disease. 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene has also been used as a starting material for the synthesis of various other compounds, including benzimidazoles and pyrazoles.
Propriétés
IUPAC Name |
1-(chloromethyl)-2-(2-fluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGKQODNKTYNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-(2-fluoroethoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2680470.png)
![4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2680471.png)


![Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate](/img/structure/B2680477.png)
![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2680482.png)
![N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2680483.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2680484.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2680487.png)

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2680489.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2680490.png)
![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B2680491.png)